1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of purine and oxazole rings
Preparation Methods
The synthesis of 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine ring, followed by the introduction of the oxazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biological pathways. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione stands out due to its unique combination of purine and oxazole rings. Similar compounds include:
- 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
- 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-10-6-4-5-7-12(10)9-21-15(22)13-14(19(3)17(21)23)18-16-20(13)8-11(2)24-16/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDPETHNXNSFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(O4)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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